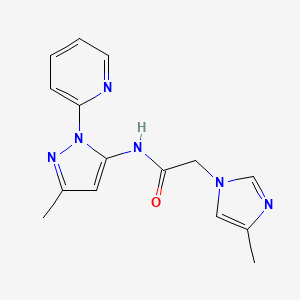![molecular formula C20H28N2O6 B4255996 ethyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-N-methylglycinate](/img/structure/B4255996.png)
ethyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-N-methylglycinate
Übersicht
Beschreibung
Ethyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-N-methylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly known as EANMEG and is synthesized through a complex chemical process.
Wirkmechanismus
EANMEG works by inhibiting the activity of certain enzymes and proteins in the body, which play a critical role in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. EANMEG has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a critical role in the regulation of gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
EANMEG has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of HDACs. EANMEG has also been found to have neuroprotective effects and has been shown to protect against the development of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
EANMEG has several advantages for use in lab experiments. It is a highly potent compound that has been extensively studied for its potential use in various fields of scientific research. It has also been found to have low toxicity and is well-tolerated by the body. However, the synthesis of EANMEG is a complex chemical process that requires specialized equipment and expertise. It is also a relatively expensive compound, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of EANMEG. One potential direction is the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another potential direction is the development of new imaging agents for the diagnosis of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of EANMEG and its potential use in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
EANMEG has been extensively studied for its potential use in various fields of scientific research. It has been found to have significant anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. EANMEG has also been used in the development of new imaging agents for the diagnosis of cancer and other diseases.
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(1-acetylpiperidin-4-yl)oxy-3-methoxybenzoyl]-methylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-27-19(24)13-21(3)20(25)15-6-7-17(18(12-15)26-4)28-16-8-10-22(11-9-16)14(2)23/h6-7,12,16H,5,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDZYPKSDPLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[2-(allyloxy)benzyl]-N~1~-ethylcyclopropane-1,1-dicarboxamide](/img/structure/B4255916.png)
![3-(diphenylmethyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4255918.png)
![7-(2,3-difluorobenzyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4255931.png)

![[5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4255944.png)
![ethyl 3-benzyl-1-{[(2-chloro-6-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B4255949.png)
![(1-{2-[(6-methoxypyrimidin-4-yl)amino]ethyl}piperidin-2-yl)methanol](/img/structure/B4255954.png)
![methyl 3-({methyl[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonyl)benzoate trifluoroacetate](/img/structure/B4255961.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4255969.png)
![6-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B4255977.png)
![2-[1-(2-furylmethyl)-4-(1H-indol-6-ylcarbonyl)piperazin-2-yl]ethanol](/img/structure/B4255979.png)
![(1S*,6R*)-9-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4255981.png)
![N-cyclopentyl-4-{2-[2-(3-hydroxyphenyl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B4256005.png)
![N-benzyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B4256009.png)